Cas no 41869-08-3 ((3R,6S)-6-methylpiperidin-3-ol)

(3R,6S)-6-methylpiperidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- (3R,6S)-6-methylpiperidin-3-ol
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- MDL: MFCD19238030
- Inchi: 1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1
- InChI Key: UAZCJMVDJHUBIA-NTSWFWBYSA-N
- SMILES: O[C@H]1CN[C@@H](C)CC1
Computed Properties
- Exact Mass: 115.099714038g/mol
- Monoisotopic Mass: 115.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 32.3Ų
(3R,6S)-6-methylpiperidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-261400-5.0g |
(3R,6S)-6-methylpiperidin-3-ol |
41869-08-3 | 95% | 5.0g |
$5387.0 | 2024-06-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62476-250MG |
(3R,6S)-6-methylpiperidin-3-ol |
41869-08-3 | 95% | 250MG |
¥ 4,356.00 | 2023-04-13 | |
Enamine | EN300-261400-0.05g |
(3R,6S)-6-methylpiperidin-3-ol |
41869-08-3 | 95% | 0.05g |
$1560.0 | 2024-06-18 | |
Enamine | EN300-261400-1g |
(3R,6S)-6-methylpiperidin-3-ol |
41869-08-3 | 1g |
$1857.0 | 2023-09-14 | ||
Enamine | EN300-261400-10g |
(3R,6S)-6-methylpiperidin-3-ol |
41869-08-3 | 10g |
$7988.0 | 2023-09-14 | ||
Enamine | EN300-261400-5g |
(3R,6S)-6-methylpiperidin-3-ol |
41869-08-3 | 5g |
$5387.0 | 2023-09-14 | ||
Enamine | EN300-261400-1.0g |
(3R,6S)-6-methylpiperidin-3-ol |
41869-08-3 | 95% | 1.0g |
$1857.0 | 2024-06-18 | |
Enamine | EN300-261400-2.5g |
(3R,6S)-6-methylpiperidin-3-ol |
41869-08-3 | 95% | 2.5g |
$3641.0 | 2024-06-18 | |
Enamine | EN300-261400-0.5g |
(3R,6S)-6-methylpiperidin-3-ol |
41869-08-3 | 95% | 0.5g |
$1783.0 | 2024-06-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62476-1G |
(3R,6S)-6-methylpiperidin-3-ol |
41869-08-3 | 95% | 1g |
¥ 10,883.00 | 2023-04-13 |
(3R,6S)-6-methylpiperidin-3-ol Related Literature
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on (3R,6S)-6-methylpiperidin-3-ol
Comprehensive Guide to (3R,6S)-6-methylpiperidin-3-ol (CAS No. 41869-08-3): Properties, Applications, and Market Insights
(3R,6S)-6-methylpiperidin-3-ol (CAS No. 41869-08-3) is a chiral piperidine derivative that has garnered significant attention in pharmaceutical and fine chemical industries due to its unique structural properties. This compound, often referred to as 6-methylpiperidin-3-ol, serves as a key intermediate in the synthesis of various bioactive molecules. Its stereochemistry at the 3rd and 6th positions (3R,6S) makes it particularly valuable for asymmetric synthesis, a hot topic in modern drug development.
The growing demand for chiral building blocks like (3R,6S)-6-methylpiperidin-3-ol reflects the pharmaceutical industry's shift toward enantiomerically pure drugs. With increasing searches for "piperidine derivatives in drug discovery" and "chiral synthesis techniques 2024," this compound has become a subject of research interest. Its CAS No. 41869-08-3 is frequently queried in chemical databases, indicating its importance in medicinal chemistry workflows.
From a chemical perspective, (3R,6S)-6-methylpiperidin-3-ol exhibits interesting physical properties. The presence of both hydroxyl and methyl groups on the piperidine ring influences its solubility and reactivity patterns. Recent studies have explored its potential as a scaffold for neurological drug candidates, aligning with current trends in addressing neurodegenerative diseases. The compound's stability under various conditions makes it suitable for diverse synthetic applications, answering frequent search queries about "stable chiral intermediates."
The synthesis of 41869-08-3 typically involves stereoselective methods, with researchers constantly optimizing routes to improve yield and enantiomeric purity. Modern approaches often employ asymmetric catalysis or enzymatic resolution techniques, topics that dominate recent literature in organic chemistry. These methods address the pharmaceutical industry's need for cost-effective production of chiral compounds, responding to common search terms like "green chemistry in chiral synthesis."
In pharmaceutical applications, (3R,6S)-6-methylpiperidin-3-ol serves as a precursor for various drug candidates. Its structural features make it valuable for developing CNS-active compounds, particularly in pain management and cognitive enhancement therapies. The compound's relevance has increased with rising searches for "piperidine-based pharmaceuticals" and "new drug scaffolds 2024," reflecting current industry priorities.
The global market for chiral intermediates like 6-methylpiperidin-3-ol continues to expand, driven by the growing generics market and increased R&D spending. Market analyses show particular growth in Asia-Pacific regions, where pharmaceutical manufacturing capabilities are rapidly advancing. This aligns with frequent searches for "chemical suppliers for 41869-08-3" and "bulk chiral compounds," indicating strong commercial interest.
Quality control of (3R,6S)-6-methylpiperidin-3-ol remains crucial, with analytical methods like chiral HPLC and NMR spectroscopy being essential for verification. The compound's specifications typically include requirements for enantiomeric excess and chemical purity, parameters that are increasingly important to researchers searching for "high-purity chiral compounds." These quality aspects directly impact its performance in downstream applications.
From a regulatory standpoint, CAS 41869-08-3 complies with major pharmacopeial standards when properly manufactured. The compound's safety profile has been documented in various studies, addressing common queries about "piperidine derivative safety." Proper handling procedures ensure its safe use in laboratory and industrial settings, though it doesn't fall under any restricted categories.
Future research directions for (3R,6S)-6-methylpiperidin-3-ol may explore its potential in novel drug delivery systems or as a ligand in catalytic processes. The compound's versatility makes it a candidate for addressing current challenges in targeted drug delivery - a trending topic in pharmaceutical sciences. Such applications would build upon existing knowledge while opening new avenues for this valuable chiral building block.
In conclusion, 41869-08-3 represents an important compound at the intersection of medicinal chemistry and industrial applications. Its unique 3R,6S configuration and functional groups make it indispensable for modern drug development pipelines. As the pharmaceutical industry continues to prioritize chiral purity and sustainable synthesis, (3R,6S)-6-methylpiperidin-3-ol will likely maintain its relevance, supported by ongoing research and market demand.
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